Product packaging for Fmoc-beta-Ala-Trp-OH(Cat. No.:CAS No. 1998701-30-6)

Fmoc-beta-Ala-Trp-OH

Cat. No.: B12274883
CAS No.: 1998701-30-6
M. Wt: 497.5 g/mol
InChI Key: UHMFCICDMSVAOA-SANMLTNESA-N
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Description

Contextualization within Fmoc-Protected Peptide Chemistry and Biomaterials Science

In peptide chemistry, the Fmoc group is a widely utilized protecting group for the amine terminus, particularly in solid-phase peptide synthesis (SPPS). nih.gov Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide chain. nbinno.com Beyond its role in synthesis, the bulky, aromatic nature of the Fmoc group is a primary driver of self-assembly in aqueous environments. nih.govmdpi.com The π-π stacking interactions between the fluorenyl rings of adjacent molecules provide a significant energetic contribution to the formation of stable nanostructures. nih.govnih.gov

The field of biomaterials science leverages these self-assembling properties to create novel materials for applications such as tissue engineering, drug delivery, and 3D cell culture. mdpi.com Fmoc-dipeptides, in particular, are attractive building blocks due to their simplicity, biocompatibility, and the tunable nature of their self-assembly, which can be influenced by the amino acid sequence. acs.org The resulting hydrogels are of particular interest as they are highly hydrated, porous networks that can mimic the extracellular matrix. anu.edu.au

Fmoc-β-Ala-Trp-OH fits squarely within this context. The tryptophan residue, with its large indole (B1671886) side chain, is known to contribute significantly to the aromatic and hydrophobic interactions that drive self-assembly. nih.govsemanticscholar.org The inclusion of β-alanine, an isomer of the proteinogenic α-alanine, introduces a degree of conformational flexibility and potential resistance to enzymatic degradation. nih.gov

Academic Significance and Research Trajectories of Short Fmoc-Protected Peptides

The academic significance of short Fmoc-protected peptides lies in their utility as model systems for understanding the fundamental principles of molecular self-assembly. mdpi.com Researchers can systematically vary the amino acid sequence to probe how these changes affect the resulting supramolecular architecture and material properties. acs.org This has led to the development of "design rules" for creating peptide-based biomaterials with tailored characteristics. chemimpex.com

Current research trajectories are focused on several key areas:

Stimuli-Responsive Materials: Designing Fmoc-peptides that self-assemble or disassemble in response to specific triggers such as pH, temperature, or enzymes. nih.gov

Bioactive Scaffolds: Incorporating bioactive peptide sequences to promote specific cellular responses like adhesion, proliferation, and differentiation. anu.edu.au

Drug Delivery Systems: Encapsulating therapeutic agents within the fibrillar network of Fmoc-peptide hydrogels for controlled and sustained release. nih.gov

Co-assembled Systems: Combining two or more different Fmoc-peptides to create multifunctional materials with enhanced properties. nih.govmdpi.com

Fmoc-β-Ala-Trp-OH, with its combination of a highly aromatic tryptophan residue and a flexible β-amino acid, represents an interesting candidate for further investigation within these research trajectories. Its study could provide valuable insights into how the interplay between strong aromatic interactions and backbone flexibility influences the self-assembly process and the properties of the resulting biomaterials.

Detailed Research Findings

While specific experimental data for Fmoc-β-Ala-Trp-OH is not extensively documented in publicly available literature, its properties can be inferred from studies on its constituent parts and similar Fmoc-dipeptides.

The self-assembly of Fmoc-amino acids and peptides is primarily driven by a combination of non-covalent interactions. The table below summarizes the key interactions and the contributing molecular moieties.

Interaction TypeContributing MoietyRole in Self-Assembly
π-π Stacking Fmoc group, Tryptophan indole ringPrimary driving force for aggregation and stabilization of the fibrillar structure. nih.govnih.gov
Hydrogen Bonding Peptide backbone (amide and carboxyl groups)Formation of β-sheet-like structures that provide directional order to the assembly. acs.org
Hydrophobic Interactions Fmoc group, Tryptophan side chain, β-alanine backboneSequestration of nonpolar groups from the aqueous environment, contributing to the stability of the core of the nanostructures. mdpi.comsemanticscholar.org

The hydrogelation properties of Fmoc-protected amino acids are highly dependent on the nature of the amino acid side chain. For instance, Fmoc-Trp-OH is known to form hydrogels, a process that can be triggered by a change in pH. nih.govresearchgate.net The minimum gelation concentration (MGC) is a key parameter used to characterize the efficiency of a hydrogelator.

Based on related compounds, the expected properties of Fmoc-β-Ala-Trp-OH are summarized below.

PropertyExpected CharacteristicRationale
Self-Assembly Likely to form fibrillar nanostructures in aqueous solution.Driven by the strong π-π stacking of both the Fmoc and tryptophan moieties. nih.gov
Hydrogelation Expected to be an effective hydrogelator.The tryptophan residue is known to promote gelation in Fmoc-amino acids. researchgate.net
Biocompatibility Presumed to be biocompatible.Composed of naturally occurring or biocompatible building blocks. chemimpex.com
Proteolytic Stability Potentially enhanced stability against enzymatic degradation.The presence of the non-proteinogenic β-alanine can confer resistance to proteases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N3O5 B12274883 Fmoc-beta-Ala-Trp-OH CAS No. 1998701-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1998701-30-6

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m0/s1

InChI Key

UHMFCICDMSVAOA-SANMLTNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fmoc β Ala Trp Oh

Principles and Optimization of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Fmoc-β-Ala-Trp-OH Assembly

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. altabioscience.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. luxembourg-bio.com The synthesis of a dipeptide like Fmoc-β-Ala-Trp-OH on a solid support begins with the attachment of the C-terminal amino acid, in this case, Tryptophan, to the resin. peptide.com To prevent unwanted polymerization, the α-amino group and any reactive side chains of the amino acids are protected. peptide.com

The Fmoc group, which protects the α-amino group, is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov This deprotection step exposes a free amine on the resin-bound Tryptophan, which is then ready to be coupled with the next amino acid, Fmoc-β-Alanine. The coupling reaction is facilitated by activating agents that promote the formation of the peptide bond. luxembourg-bio.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com The final step involves cleavage of the peptide from the resin and removal of any remaining side-chain protecting groups, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

A key principle in SPPS is the use of orthogonal protecting groups. This means that the different protecting groups used for the α-amino group and the side chains can be removed under distinct chemical conditions without affecting each other. iris-biotech.debiosynth.com In the context of Fmoc-β-Ala-Trp-OH synthesis, the Fmoc group on the α-amino group is removed by a base, while the side-chain protecting groups are typically acid-labile. altabioscience.combiosynth.com This orthogonality ensures that the side chains remain protected during the entire chain elongation process and are only removed during the final cleavage step. biosynth.com

The most common orthogonal protecting group combination in SPPS is the Fmoc/tBu (tert-butyl) pair. iris-biotech.debiosynth.com The Fmoc group protects the N-terminus and is removed with a base like piperidine, while the tert-butyl group is used to protect reactive side chains and is removed with a strong acid such as TFA. iris-biotech.de

The efficiency of Fmoc removal can be influenced by factors such as the choice of base, reaction time, and the properties of the peptide-resin. nih.gov Similarly, the coupling reaction must be driven to completion. This is often achieved by using an excess of the activated amino acid and coupling reagents. The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines on the resin. iris-biotech.de

Table 1: Monitoring Deprotection and Coupling in SPPS

StepMonitoring MethodPrinciple
Fmoc Deprotection UV/Vis SpectroscopyThe piperidine-dibenzofulvene adduct formed during deprotection can be quantified by measuring its absorbance at specific wavelengths (e.g., 289.9 nm or 301.0 nm). iris-biotech.de
Coupling Kaiser TestA qualitative colorimetric test where a blue or violet color indicates the presence of free primary amines, signifying an incomplete coupling reaction. iris-biotech.de

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including SPPS. sigmaaldrich.cnspringernature.com The application of microwave energy can significantly reduce the time required for both the deprotection and coupling steps in peptide synthesis. springernature.comnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and improved yields. sigmaaldrich.cn

Solution-Phase Synthesis Approaches for Fmoc-β-Ala-Trp-OH and its Analogues

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous alternative, particularly for the large-scale production of short peptides like Fmoc-β-Ala-Trp-OH. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. rsc.org

The synthesis of Fmoc-β-Ala-OH, a precursor for the dipeptide, can be achieved by reacting β-Alanine with Fmoc-Cl in a basic aqueous solution, followed by extraction and purification. guidechem.com The subsequent coupling of Fmoc-β-Ala-OH with a protected Tryptophan derivative in solution would yield the desired dipeptide. After each step, the product must be isolated and purified, which can be more labor-intensive than the simple filtration and washing steps of SPPS. rsc.org However, solution-phase methods allow for easier characterization of intermediates and can be more readily scaled up.

Protecting Group Considerations for Tryptophan and β-Alanine Moieties in Fmoc-β-Ala-Trp-OH

The choice of protecting groups is a critical aspect of peptide synthesis. nih.gov For β-Alanine, the primary amino group is protected with the Fmoc group. guidechem.com The carboxylic acid group is typically left unprotected as it will be activated for coupling to the Tryptophan residue.

The indole (B1671886) side chain of Tryptophan presents a unique challenge as it can be susceptible to oxidation and modification during the acidic conditions of the final cleavage step in SPPS. peptide.comnih.gov While Tryptophan can sometimes be used without side-chain protection in Fmoc chemistry, protecting the indole nitrogen can prevent unwanted side reactions. peptide.com A common protecting group for the Tryptophan indole is the acid-labile tert-butoxycarbonyl (Boc) group, which is compatible with the standard Fmoc/tBu strategy. altabioscience.comluxembourg-bio.com The use of Fmoc-Trp(Boc)-OH can improve the solubility and handling of the amino acid derivative and protect the indole ring from degradation. acs.org

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS

Amino AcidSide Chain FunctionalityCommon Protecting GroupDeprotection Condition
Tryptophan (Trp) IndoleBoc (tert-butoxycarbonyl)Strong acid (e.g., TFA) altabioscience.com
Lysine (Lys) AmineBoc (tert-butoxycarbonyl)Strong acid (e.g., TFA) altabioscience.com
Aspartic Acid (Asp) Carboxylic AcidOtBu (tert-butyl ester)Strong acid (e.g., TFA) altabioscience.com
Serine (Ser) HydroxyltBu (tert-butyl)Strong acid (e.g., TFA) altabioscience.com

Chemoenzymatic and Transition Metal-Catalyzed Derivatizations of Tryptophan Residues within Peptides

The Tryptophan residue, with its unique indole side chain, offers opportunities for selective chemical modification, which can be used to introduce new functionalities into peptides.

Chemoenzymatic derivatization can involve the use of enzymes to catalyze specific modifications of the Tryptophan residue. For instance, peptide-tryptophan 2,3-dioxygenase can catalyze the oxidation of the indole ring to form formylkynurenine. mdpi.com

Transition metal-catalyzed derivatization provides a powerful set of tools for the late-stage functionalization of peptides. nih.gov Various transition metals, including rhodium, palladium, and gold, have been used to catalyze reactions at the C2 position of the Tryptophan indole ring, allowing for the introduction of alkyl, aryl, and other groups. nih.gov More recently, photocatalytic methods have been developed for the C2-alkylation of Tryptophan residues in a rapid and functional-group-tolerant manner. nih.gov

Another approach for Tryptophan derivatization involves the reaction of the indole nitrogen with malondialdehyde under acidic conditions. nih.gov This reaction is quantitative and reversible, providing a means to temporarily "tag" Tryptophan-containing peptides for purposes such as affinity purification. nih.govnih.gov

Elucidation and Mitigation of Side Reactions and Impurities in Fmoc β Ala Trp Oh Synthesis

Characterization of Fmoc-β-Ala-OH and Fmoc-β-Ala-Amino Acid-OH as Common Synthetic Impurities

In the synthesis of Fmoc-protected peptides such as Fmoc-β-Ala-Trp-OH, the presence of impurities can significantly impact the quality and efficacy of the final product. Among the most frequently encountered impurities are Fmoc-β-Ala-OH and the dipeptide Fmoc-β-Ala-amino acid-OH. nih.govresearchgate.netsemanticscholar.org These impurities arise from side reactions during the introduction of the Fmoc protecting group to the amino acid. sigmaaldrich.com

The identification of these β-alanine-related impurities has been a significant finding in the field of peptide synthesis. Initially, an unexpected impurity in the manufacturing of a proprietary peptide was identified as a β-Ala insertion mutant. nih.govresearchgate.net Subsequent investigations revealed that the source of this contamination was the Fmoc-amino acid raw material itself, which contained impurities such as Fmoc-β-Ala-Ala-OH. nih.govresearchgate.net Further studies confirmed that this issue is not isolated to a single amino acid but is a more general problem, with β-Ala contamination found in various Fmoc-amino acid derivatives, including Fmoc-Arg(Pbf)-OH. nih.govresearchgate.net

The presence of these impurities can lead to the synthesis of undesired peptide sequences. For instance, Fmoc-β-Ala-OH can be incorporated into the peptide chain instead of the intended amino acid, while Fmoc-β-Ala-amino acid-OH can lead to the insertion of an additional β-alanine residue. sigmaaldrich.commerckmillipore.com The characterization of these impurities is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC), which allows for their separation and quantification. sigmaaldrich.commerckmillipore.com

ImpurityCommon SourceImpact on Peptide SynthesisAnalytical Detection Method
Fmoc-β-Ala-OHSide reaction from Fmoc-OSu reagentSubstitution of the target amino acid with β-alanineHPLC
Fmoc-β-Ala-Amino Acid-OHSide reaction from Fmoc-OSu reagentInsertion of an additional β-alanine residueHPLC
Fmoc-dipeptides (e.g., Fmoc-Xaa-Xaa-OH)Reaction of Fmoc attachment reagent with already formed Fmoc-amino acidDouble insertion of the target amino acidHPLC
Free Amino AcidsIncomplete reaction with Fmoc reagentMultiple insertions of the target amino acidGC-based analysis
Table 1: Common Impurities in Fmoc-Amino Acid Synthesis

Mechanistic Investigations into Impurity Formation during Fmoc Protection Procedures

The primary mechanism responsible for the formation of Fmoc-β-Ala-OH and related impurities during Fmoc protection is a Lossen-type rearrangement. researchgate.netsci-hub.seresearchgate.net This side reaction is particularly prevalent when N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is used as the Fmocating reagent. researchgate.netsci-hub.seresearchgate.net

The proposed mechanism begins with the ring-opening of the succinimide moiety of Fmoc-OSu under basic conditions. sci-hub.se This is followed by a series of deprotonation and elimination steps, culminating in a Lossen rearrangement. sci-hub.seresearchgate.net The rearrangement of the C4 chain in the succinimide ring leads to the formation of a C3 chain, which is characteristic of β-alanine. sci-hub.se The resulting isocyanate intermediate is unstable and decarboxylates to yield β-alanine (H-β-Ala-OH). sci-hub.se This newly formed β-alanine can then be protected by another molecule of Fmoc-OSu present in the reaction mixture, leading to the final impurity, Fmoc-β-Ala-OH. sci-hub.se

Furthermore, the generated Fmoc-β-Ala-OH can react with another amino acid present in the reaction mixture to form the dipeptide impurity, Fmoc-β-Ala-Xaa-OH. sci-hub.se The extent of this impurity formation is influenced by reaction conditions, such as the stoichiometry of the Fmoc-OSu reagent. Using an excess of Fmoc-OSu has been shown to increase the formation of Fmoc-β-Ala-OH. sci-hub.se

Another common side reaction, particularly when using 9-fluorenylmethyl chloroformate (Fmoc-Cl), is the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH). researchgate.netnih.gov This occurs due to the unwanted activation of the carboxyl group of the amino acid, leading to the formation of a dipeptide that is subsequently Fmoc-protected. researchgate.netnih.gov

Advanced Strategies for Impurity Control and Enhanced Purity in Fmoc-Peptide Synthesis

To mitigate the formation of β-alanine-related and other impurities during Fmoc-peptide synthesis, several advanced strategies have been developed. These strategies focus on both the prevention of impurity formation during the synthesis of Fmoc-amino acids and the control of raw material quality.

Alternative Fmocating Reagents: A key strategy is to replace Fmoc-OSu with alternative reagents that are less prone to the Lossen rearrangement. semanticscholar.orgnih.gov Reagents such as oxime-based derivatives like Fmoc-Amox and cyanoacetamide-based oxime carbonates have been shown to afford Fmoc-amino acids with minimal dipeptide formation and without the generation of β-alanine impurities. researchgate.netsemanticscholar.orgnih.gov The use of Fmoc-Cl can also avoid the formation of Fmoc-β-Ala-OH, although it may lead to the formation of dipeptide impurities. researchgate.netcreative-peptides.com

Optimization of Reaction Conditions: Careful control of reaction parameters is crucial. For instance, when using Fmoc-OSu, employing a stoichiometric amount or a slight deficiency of the reagent can significantly reduce the formation of Fmoc-β-Ala-OH. sci-hub.se Additionally, an intermediate silylation step using chlorotrimethylsilane to protect the carboxylic acid can prevent amino acid oligomerization during Fmoc protection. nih.gov

Stringent Raw Material Specifications: A critical aspect of impurity control is the implementation of stringent specifications for Fmoc-amino acid raw materials. nih.govresearchgate.net This includes setting acceptable limits for known impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH. nih.govresearchgate.net Rigorous analytical testing of incoming raw materials helps to prevent the incorporation of these impurities into the final peptide product. polypeptide.com

Purification of Fmoc-Amino Acids: In some cases, purification of the Fmoc-amino acid raw material prior to its use in peptide synthesis is necessary to reduce the level of impurities. ajpamc.com Techniques such as recrystallization can be employed to improve the purity of the starting materials, leading to a higher purity of the final peptide. ajpamc.com

In Situ Fmoc Removal: A more recent sustainable approach involves in situ Fmoc removal, where the deprotection step is combined with the coupling step. rsc.org This method can reduce solvent consumption and potentially minimize side reactions by streamlining the synthesis process. rsc.org

StrategyDescriptionKey Advantage
Use of Alternative Fmocating Reagents (e.g., Fmoc-Amox)Employing reagents less prone to side reactions like the Lossen rearrangement.Avoids the formation of Fmoc-β-Ala-OH and related impurities.
Optimization of Reaction ConditionsControlling stoichiometry and other parameters during the Fmoc protection step.Minimizes the formation of side products.
Stringent Raw Material SpecificationsImplementing strict quality control and testing for impurities in starting materials.Prevents the introduction of impurities into the synthesis process.
Purification of Fmoc-Amino AcidsEmploying purification techniques like recrystallization for the starting materials.Reduces the initial impurity load, leading to a purer final product.
Table 2: Strategies for Impurity Control in Fmoc-Peptide Synthesis

Supramolecular Self Assembly and Nanostructure Formation of Fmoc β Ala Trp Oh Systems

Fundamental Driving Forces: π-π Stacking and Hydrogen Bonding Interactions in Fmoc-β-Ala-Trp-OH Assemblies

The self-assembly of Fmoc-amino acids and peptides into ordered supramolecular structures is primarily governed by a delicate balance of non-covalent interactions. researchgate.net In the case of Fmoc-β-Ala-Trp-OH, the principal driving forces are π-π stacking and hydrogen bonding. researchgate.netsemanticscholar.org

The large, planar fluorenyl group of the Fmoc moiety provides a strong impetus for assembly through π-π stacking interactions. mdpi.com These interactions occur between the aromatic rings of adjacent molecules, leading to the formation of stable, ordered aggregates. nih.gov The tryptophan residue, with its own aromatic indole (B1671886) side chain, can also participate in these π-π stacking interactions, further stabilizing the resulting nanostructures. semanticscholar.org This aromatic stacking is a crucial factor in the initial association of the molecules and the subsequent formation of higher-order assemblies. researchgate.net

Complementing the aromatic interactions, hydrogen bonding plays an integral role in defining the architecture of the self-assembled system. researchgate.net The peptide backbone, containing amide (-CO-NH-) linkages and a terminal carboxylic acid (-COOH) group, facilitates the formation of intermolecular hydrogen bonds. These bonds typically lead to the formation of β-sheet-like arrangements, a common secondary structure motif in peptide self-assembly, which extends into a fibrillar network. researchgate.netnih.gov The interplay between π-π stacking and hydrogen bonding is synergistic; hydrogen bonds can influence the electronic properties of the aromatic rings, potentially strengthening the π-π stacking interactions. rsc.org This combination of forces directs the hierarchical assembly of Fmoc-β-Ala-Trp-OH from individual molecules into one-dimensional structures like nanofibers and tapes, which then form the basis of larger three-dimensional networks. rsc.org

Hydrogelation and Gelation Behavior of Fmoc-β-Ala-Trp-OH and Related Peptides

Fmoc-protected amino acids and short peptides, including structures similar to Fmoc-β-Ala-Trp-OH, are well-established as low molecular weight gelators (LMWGs). semanticscholar.orgmdpi.com These molecules can self-assemble in water to form a three-dimensional network of nanofibers that entraps the solvent, resulting in the formation of a hydrogel. nih.govacs.org The gelation process for Fmoc-Trp-OH, a closely related compound, can be initiated by methods such as sonication or heating and cooling cycles. researchgate.net

The resulting hydrogels are typically viscoelastic, meaning they exhibit both solid-like and liquid-like properties. scispace.com Rheological analysis of similar Fmoc-dipeptide hydrogels shows that the storage modulus (G'), which represents the elastic component, is significantly higher than the loss modulus (G''), the viscous component, confirming the gel state. mdpi.com The efficiency of gelation is often described by the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. For instance, Fmoc-Trp-OH has been reported to form a hydrogel at an MGC of 0.25% w/v in a phosphate (B84403) buffer at pH 7.4. researchgate.net The properties of these gels, such as their stiffness and stability, can be influenced by the specific amino acid sequence and the conditions under which gelation occurs. scispace.com

PropertyDescriptionTypical Values for Related Fmoc-Peptides
Gelator Type Low Molecular Weight Gelator (LMWG)Fmoc-amino acids and dipeptides
Primary Structure Nanofibrillar networkEntangled fibers forming a 3D matrix
Minimum Gelation Concentration (MGC) Lowest concentration for gel formationCan be <0.5 mg/mL to 8 mg/mL depending on the specific molecule and conditions researchgate.net
Mechanical Properties Viscoelastic solidStorage modulus (G') > Loss modulus (G'') mdpi.com

Influence of Environmental Factors on Supramolecular Organization: pH and Solvent Effects

The self-assembly of Fmoc-β-Ala-Trp-OH is highly sensitive to environmental conditions, particularly pH and solvent composition. These factors can be used to trigger, control, and direct the formation and morphology of the resulting nanostructures. nih.govresearchgate.net

pH Effects: A common method to induce gelation in Fmoc-amino acid systems is a pH switch. semanticscholar.orgnih.gov Typically, the Fmoc-peptide is dissolved at a high pH (e.g., in a dilute NaOH solution), where the carboxylic acid group is deprotonated (-COO⁻), leading to electrostatic repulsion that prevents aggregation. strath.ac.uk Subsequent lowering of the pH, often by adding an acid like citric acid or through the slow hydrolysis of glucono-δ-lactone, neutralizes the charge on the carboxylate group. nih.govresearchgate.net This charge neutralization eliminates the electrostatic repulsion and allows the attractive forces of hydrogen bonding and π-π stacking to dominate, initiating the self-assembly process and leading to hydrogel formation. scispace.com The apparent pKa of the carboxylic acid within the assembled structure can be significantly higher than in free solution due to the hydrophobic environment created by the Fmoc groups. researchgate.netscispace.com

Solvent Effects: The polarity of the solvent medium also plays a critical role in the self-assembly process. researchgate.net The balance between hydrophobic and hydrophilic interactions is key to the formation of ordered structures. mdpi.com In aqueous solutions, the hydrophobic Fmoc and tryptophan groups tend to aggregate to minimize their contact with water, driving the assembly. The introduction of organic solvents can alter this hydrophobic effect. nih.gov Studies on Fmoc-protected aliphatic amino acids have shown that varying the solvent composition (e.g., water-THF mixtures) can lead to controlled morphological transitions, producing distinct structures like fibers, needles, or spheres. researchgate.netrsc.org For Fmoc-Trp, changes in solvent polarity have been shown to induce different self-assembled superstructures. researchgate.net

Environmental FactorMechanism of InfluenceResulting Effect on Assembly
pH Controls the protonation state of the terminal carboxylic acid group.Lowering the pH from basic to neutral/acidic triggers self-assembly and hydrogelation by reducing electrostatic repulsion. nih.govstrath.ac.uk
Solvent Polarity Modulates the strength of hydrophobic interactions.Varying the solvent composition can control the morphology of the resulting nanostructures (e.g., fibers, spheres). researchgate.netresearchgate.net

Co-Assembly Phenomena and Structural Transformations in Multi-Component Fmoc-Amino Acid Systems

Mixing different Fmoc-amino acids or peptides can lead to co-assembly, where the different components are incorporated into a single, hybrid supramolecular structure. rsc.org This approach allows for the creation of materials with tunable properties and novel morphologies that may not be accessible from the individual components alone. nih.gov

Research has shown that when Fmoc-Trp-OH, which self-assembles into nanoparticles, is mixed with Fmoc-Tyr-OH or Fmoc-Phe-OH (which form nanofibers), the resulting co-assembled structure consists of nanoparticles. nih.gov In this system, Fmoc-Trp-OH acts as a "fiber inhibitor," disrupting the nanofiber formation of the other components and locking the assembly process at the nucleation stage. nih.gov This demonstrates that co-assembly can induce significant structural transformations.

In another example, the co-assembly of Fmoc-Trp-OH and Fmoc-Lys-Fmoc-OH was achieved by mixing their respective stock solutions, prepared under different conditions (pH switch for Fmoc-Trp-OH and a polar solvent for Fmoc-Lys-Fmoc-OH). semanticscholar.orgnih.gov The resulting hydrogels exhibited properties that were dependent on the volumetric ratio of the two components. Stable, transparent, self-supporting gels were formed, with the final strength and viscoelastic behavior being influenced by the composition. nih.gov These studies highlight that co-assembly is governed by specific molecular recognition and complementarity between the building blocks, as not all combinations of Fmoc-amino acids lead to stable co-assembled gels. rsc.org

Co-Assembly SystemIndividual Component MorphologiesCo-Assembled MorphologyReference
Fmoc-Trp-OH + Fmoc-Tyr-OHNanoparticles + NanofibersNanoparticles nih.gov
Fmoc-Trp-OH + Fmoc-Phe-OHNanoparticles + NanofibersNanoparticles nih.gov
Fmoc-Trp-OH + Fmoc-Lys-Fmoc-OHGelator + GelatorStable Hydrogel nih.gov

Low Molecular Weight Gelators and Bio-Inspired Self-Assembled Systems

Fmoc-β-Ala-Trp-OH belongs to the class of low molecular weight gelators (LMWGs), which are small molecules (<3 kDa) capable of self-assembling to immobilize large volumes of solvent. semanticscholar.orgacs.org Peptide-based LMWGs are of particular interest because they are bio-inspired, drawing on the principles of molecular recognition and self-assembly observed in natural biological systems, such as protein folding and amyloid fibril formation. mdpi.com

The design of these gelators is modular. It typically involves an aromatic "capping" group (like Fmoc) that drives assembly via π-π stacking, a peptide component that provides directionality through hydrogen bonding, and amino acid side chains that can introduce specific functionality. acs.org This modularity allows for the rational design of LMWGs with tailored properties for specific applications in areas like tissue engineering, drug delivery, and 3D printing. acs.orgscispace.com The self-assembly process is a bottom-up approach to nanotechnology, where molecular-level information encoded in the chemical structure of the LMWG dictates the final macroscopic properties of the material. rsc.org The use of amino acids as the core building blocks also imparts potential biocompatibility and biodegradability to the resulting materials, making them attractive for biomedical applications. mdpi.com

Advanced Spectroscopic and Microscopic Characterization of Fmoc β Ala Trp Oh Supramolecular Architectures

Morphological Elucidation of Self-Assembled Networks

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity

Dynamic Light Scattering (DLS) is a powerful, non-invasive technique widely employed to determine the size distribution and polydispersity of nanoparticles and supramolecular assemblies in solution anton-paar.com. The method relies on measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are directly related to the diffusion coefficient of the particles, which, via the Stokes-Einstein equation, can be translated into a hydrodynamic diameter anton-paar.com. The Polydispersity Index (PDI) quantifies the breadth of the particle size distribution, with lower values indicating a more monodisperse sample anton-paar.com.

Studies on Fmoc-protected amino acids and related dipeptides have utilized DLS to characterize the resulting nanostructures. For instance, nanoparticles formed from Fmoc-Trp(Boc)-OH, a structurally related tryptophan derivative, have been analyzed using DLS, yielding information on their size distribution and polydispersity researchgate.netfrontiersin.org. These studies often employ instruments like the Zetasizer Nano ZSP, typically measuring at a backscatter angle of 173° to capture the scattered light effectively researchgate.net. Research has reported particle sizes for such Fmoc-Trp(Boc)-OH nanoparticles to be in the range of approximately 489.4 ± 80.2 nm nih.gov. DLS has also been instrumental in characterizing co-assembled systems involving Fmoc-Trp-OH, providing insights into the size of the resultant supramolecular complexes mdpi.com. While specific DLS data for Fmoc-β-Ala-Trp-OH is not extensively detailed in the reviewed literature, the principles and methodologies applied to similar Fmoc-amino acid conjugates provide a strong framework for its characterization.

Conformational Analysis and Computational Investigations of Fmoc β Ala Trp Oh

Spectroscopic Methods for Conformational Elucidation

Spectroscopic methods offer a direct means to probe the molecular structure of Fmoc-β-Ala-Trp-OH in different states. NMR and FT-IR spectroscopy are particularly valuable for providing insights into the solution, solid-state conformations, and secondary structural elements of the dipeptide.

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in both solution and the solid state. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the dihedral angles and spatial proximities of atoms can be obtained.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Fmoc-β-Ala-Trp-OH in a non-polar solvent. (Note: These are estimated values based on analogous compounds and may vary with solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Coupling Constant (J, Hz)
Fmoc-H (aromatic)7.30 - 7.80-
Trp-H (indole)7.00 - 7.60-
β-Ala α-CH₂~2.50~6-7
β-Ala β-CH₂~3.40~6-7
Trp α-CH~4.70~7-8
Trp β-CH₂~3.30~5-8

Solid-state NMR (ssNMR) provides crucial information about the conformation of Fmoc-β-Ala-Trp-OH in the aggregated or crystalline state. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can reveal details about the molecular packing and the presence of polymorphic forms. For Fmoc-dipeptides, ssNMR has been instrumental in characterizing the hydrogen-bonding patterns and the relative orientation of the aromatic Fmoc groups, which are key to their self-assembly properties. researchgate.net While specific ssNMR studies on Fmoc-β-Ala-Trp-OH are not prevalent, analysis of related Fmoc-dipeptides suggests that the tryptophan side chain would exhibit distinct chemical shifts depending on its involvement in π-π stacking interactions within the solid-state assembly. researchgate.net

FT-IR spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides and proteins. The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. The frequency of the amide I band is sensitive to the hydrogen-bonding environment of the carbonyl group and, therefore, to the secondary structure of the peptide.

For Fmoc-β-Ala-Trp-OH, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to different secondary structural elements. Although a spectrum for this specific dipeptide is not available, the typical frequency ranges for various secondary structures in peptides can be used for interpretation.

Interactive Table: Characteristic Amide I Band Frequencies in FT-IR Spectroscopy and Their Corresponding Secondary Structures.

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
β-Turn1660 - 1695
Random Coil1640 - 1650

The presence of the β-alanine residue can influence the conformational preferences of the dipeptide, potentially favoring turn-like structures. nih.gov The tryptophan side chain's bulky indole (B1671886) group can also sterically influence the backbone conformation.

Computational Approaches to Conformational Space Exploration

Computational methods provide a powerful complement to experimental techniques, allowing for a detailed exploration of the conformational energy landscape of Fmoc-β-Ala-Trp-OH.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. DFT calculations can be employed to determine the relative energies of different conformers of Fmoc-β-Ala-Trp-OH and to identify the most stable structures. By systematically rotating the rotatable bonds in the molecule (e.g., the φ, ψ, and χ dihedral angles), a potential energy surface can be generated.

For a dipeptide like Fmoc-β-Ala-Trp-OH, DFT studies would likely focus on the conformational preferences of the peptide backbone and the orientation of the tryptophan side chain. Studies on similar dipeptides have shown that the relative energies of different conformers can vary by several kcal/mol, indicating a complex conformational landscape. nih.gov

Interactive Table: Representative Dihedral Angles for a Hypothetical Low-Energy Conformer of a Dipeptide Calculated by DFT.

Dihedral AngleDescriptionTypical Value (degrees)
φ (phi)C'-N-Cα-C'-60 to -150
ψ (psi)N-Cα-C'-N+60 to +150
χ1 (chi1)N-Cα-Cβ-Cγ-60, 180, +60
χ2 (chi2)Cα-Cβ-Cγ-Cδ1~±90

DFT can also be used to investigate reaction mechanisms involving the dipeptide, such as its synthesis or degradation pathways, by calculating the energies of transition states and intermediates.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics of Fmoc-β-Ala-Trp-OH in different environments, such as in solution.

An MD simulation of Fmoc-β-Ala-Trp-OH in an aqueous environment would reveal the flexibility of the peptide backbone and the range of motion of the tryptophan side chain. The simulation could also shed light on the interactions between the dipeptide and solvent molecules, including the formation and breaking of hydrogen bonds. Studies on tryptophan-containing peptides have shown that the indole side chain can adopt multiple orientations and can engage in various non-covalent interactions. researchtrends.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Fmoc-β-Ala-Trp-OH, molecular docking could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.

The tryptophan residue, with its aromatic indole ring, is known to participate in key interactions within protein binding sites. mdpi.com Docking studies could help identify potential binding partners for Fmoc-β-Ala-Trp-OH and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The presence of the β-alanine could also influence the binding mode and affinity. acs.orgmdpi.com

Emerging Applications and Research Frontiers of Fmoc β Ala Trp Oh in Interdisciplinary Sciences

Development of Peptide-Based Biomaterials through Self-Assembly

The self-assembly of small peptide-based molecules into well-ordered nanostructures is a cornerstone of modern biomaterials science. The Fmoc group, with its inherent aromaticity and hydrophobicity, is a powerful driver for the self-assembly of amino acids and short peptides into functional materials such as hydrogels and nanofibers. beilstein-journals.orgacs.orgnih.govresearchgate.net The process is typically governed by a combination of non-covalent interactions, including π-π stacking of the fluorenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions. beilstein-journals.orgnih.govnih.gov The incorporation of tryptophan, with its bulky, aromatic indole (B1671886) side chain, can further enhance these π-π stacking interactions, contributing to the stability and structural integrity of the resulting self-assembled architectures. nih.gov

Fabrication of Responsive Hydrogels for Advanced Applications

Peptide-based hydrogels are highly attractive for biomedical applications due to their high water content, biocompatibility, and tunable properties. rsc.orgnih.govresearchgate.net Fmoc-dipeptides, in particular, are well-documented as effective low-molecular-weight gelators. acs.orgnih.govnih.gov The self-assembly of these molecules can lead to the formation of a three-dimensional nanofibrous network that entraps water, resulting in a hydrogel.

Table 1: Factors Influencing the Self-Assembly and Gelation of Fmoc-Peptides

FactorInfluence on Self-Assembly and GelationPotential Role of Fmoc-β-Ala-Trp-OH Moiety
Fmoc Group Drives self-assembly through π-π stacking and hydrophobic interactions. beilstein-journals.orgacs.orgThe primary driver for the initial aggregation of the molecule.
Peptide Backbone Forms hydrogen bonds, contributing to the formation of β-sheet-like structures and stabilizing the nanofiber network. nih.govThe β-alanine introduces flexibility into the backbone, potentially influencing the packing and mechanical properties of the hydrogel.
Tryptophan Side Chain The aromatic indole group can participate in π-π stacking interactions, enhancing the stability of the self-assembled structure. nih.govThe tryptophan moiety can contribute to the overall stability and potentially introduce responsiveness to specific enzymes or light.
C-Terminal Carboxyl Group Can be protonated or deprotonated in response to pH changes, altering the charge and solubility of the molecule and influencing gelation. rsc.orgProvides a mechanism for creating pH-responsive hydrogels.

Engineering of Nanoparticles and Nanofibers for Targeted Systems

Beyond hydrogels, the self-assembly of Fmoc-peptide derivatives can be controlled to form discrete nanoparticles and nanofibers. beilstein-journals.orgnih.govnih.gov These nanostructures are being explored for a variety of biomedical applications, including targeted drug delivery. nih.govnih.gov The hydrophobic core of these self-assembled structures can serve as a reservoir for hydrophobic drugs, while the surface can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

The tryptophan residue in Fmoc-β-Ala-Trp-OH is particularly interesting in this context. Its intrinsic fluorescence allows for the tracking of the nanoparticles within biological systems. mdpi.combmglabtech.com Furthermore, the indole ring can be chemically modified to attach targeting moieties or other functional groups. While specific research on Fmoc-β-Ala-Trp-OH nanoparticles is emerging, studies on similar Fmoc-tryptophan derivatives have demonstrated their potential. For example, nanoparticles formed from Fmoc-Trp(Boc)-OH have been shown to efficiently load and deliver the anticancer drug doxorubicin (B1662922) to glioma cells. acs.org This suggests that Fmoc-β-Ala-Trp-OH could be a valuable building block for creating multifunctional nanoparticles for targeted therapy.

Bioconjugation Strategies Utilizing Fmoc-β-Ala-Trp-OH as a Modular Building Block

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in biotechnology and pharmaceutical sciences. Fmoc-β-Ala-Trp-OH, with its distinct functional domains, is a promising candidate for use as a modular building block in the construction of complex bioconjugates. The β-alanine component can act as a flexible spacer or linker, separating a cargo molecule from a targeting moiety, which can be crucial for maintaining the biological activity of both components. acs.org

The tryptophan residue offers several handles for conjugation. The indole ring can be targeted for specific chemical modifications, allowing for the attachment of drugs, imaging agents, or other biomolecules. The carboxylic acid at the C-terminus and the Fmoc-protected amine at the N-terminus (which can be deprotected) provide orthogonal sites for conjugation, enabling the precise assembly of multifunctional constructs. While the direct use of Fmoc-β-Ala-Trp-OH as a linker in published bioconjugation strategies is not yet widespread, the utility of its components is well-established. For example, Fmoc-β-Ala has been used as a linker in the synthesis of radiolabeled peptides for tumor imaging, where its substitution for other linkers was shown to dramatically reduce renal uptake, a desirable pharmacokinetic property. acs.org

Design and Synthesis of Peptidomimetics Incorporating β-Amino Acid Residues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation, better bioavailability, and enhanced receptor binding affinity. nih.govwjarr.comnih.gov The incorporation of β-amino acids into peptide sequences is a well-established strategy in peptidomimetic design. nih.govacs.orgacs.org The additional carbon in the backbone of β-amino acids makes them resistant to proteolysis and can induce unique secondary structures. nih.govacs.org

Fmoc-β-Ala-Trp-OH serves as a valuable building block for the synthesis of such peptidomimetics. The β-alanine can be incorporated into a peptide chain to introduce a flexible hinge or to alter the spacing between pharmacophoric groups. The tryptophan residue can be a key recognition element for a biological target. The use of Fmoc-protected dipeptide building blocks can also be advantageous in solid-phase peptide synthesis, sometimes helping to overcome challenges associated with difficult sequences. peptanova.deiris-biotech.demerckmillipore.com The structural diversity offered by β-amino acids, including the potential for stereoisomers, provides vast scope for molecular design in the development of novel therapeutics. nih.gov

Role in Understanding and Modulating Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and play a crucial role in regulating their function. nih.govwikipedia.org Tryptophan is known to undergo several PTMs, including oxidation and halogenation. The study of these modifications is essential for understanding protein function in both health and disease.

Fmoc-β-Ala-Trp-OH can serve as a model compound for studying the chemical and enzymatic processes involved in tryptophan PTMs. The tryptophan residue can be subjected to various modifying conditions, and the effects on its spectroscopic properties, such as its intrinsic fluorescence, can be monitored. mdpi.combmglabtech.comnih.govcore.ac.ukresearchgate.net Tryptophan fluorescence is highly sensitive to the local environment, and changes in its emission spectrum can provide valuable information about conformational changes or the binding of ligands. bmglabtech.comnih.govcore.ac.ukresearchgate.net By using a simplified system like Fmoc-β-Ala-Trp-OH, researchers can gain insights into the fundamental mechanisms of tryptophan modification without the complexity of a full-length protein. Furthermore, synthetic peptides incorporating Fmoc-β-Ala-Trp-OH could be used as substrates or inhibitors for the enzymes that catalyze tryptophan PTMs, thereby helping to elucidate their function and potentially leading to the development of new therapeutic agents.

Contribution to the Study of Peptide Impurities and Quality Control in Pharmaceutical Sciences

In the manufacturing of synthetic peptides for therapeutic use, ensuring the purity of the final product is of paramount importance. Impurities can arise from various sources, including the starting materials and side reactions during the synthesis process. nih.govoup.comsigmaaldrich.com The presence of Fmoc-β-alanine-containing impurities in Fmoc-protected amino acid raw materials has been identified as a significant and previously unrecognized issue in pharmaceutical manufacturing. researchgate.netnih.gov

Research has shown that Fmoc-β-Ala-OH and dipeptides such as Fmoc-β-Ala-amino acid-OH can be present as impurities in commercially available Fmoc-amino acids. researchgate.netnih.gov These impurities can be incorporated into the growing peptide chain during solid-phase peptide synthesis, leading to the formation of deletion or insertion mutants of the target peptide. nih.govsigmaaldrich.comresearchgate.netmerckmillipore.com The identification and characterization of these impurities, including compounds structurally related to Fmoc-β-Ala-Trp-OH, have been crucial for improving the quality control of peptide manufacturing. researchgate.netnih.gov This has led to the development of new specifications for raw materials and more rigorous analytical methods to detect and limit these impurities to acceptable levels. researchgate.netnih.gov The study of how these impurities are formed, often through a Lossen-type rearrangement during the introduction of the Fmoc group, has also contributed to the optimization of synthetic protocols to minimize their generation. nih.govresearchgate.netnih.gov

Table 2: Common Impurities in Fmoc-based Peptide Synthesis

Impurity TypeOriginConsequence
Deletion Sequences Incomplete Fmoc deprotection or coupling reactions. nih.govTruncated peptide with potentially altered biological activity.
Insertion Sequences (e.g., β-Ala) Contamination of Fmoc-amino acid raw materials with Fmoc-β-Ala-OH or Fmoc-β-Ala-amino acid-OH. researchgate.netnih.govFormation of a peptide with an additional amino acid, which can impact structure and function.
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to cleavage from the solid support. nih.govacs.orgLoss of product and formation of a cyclic dipeptide impurity.
Racemization Base-catalyzed epimerization of amino acids during activation. nih.govFormation of diastereomeric impurities that can be difficult to separate and may have different biological activities.

Q & A

Q. How to validate computational models predicting Fmoc-β-Ala-Trp-OH’s binding modes?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with experimental mutagenesis. For example, if a model predicts Trp’s indole forms hydrogen bonds with a receptor, synthesize analogs with fluorinated Trp (e.g., 5-FTrp) and measure binding affinity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.